molecular formula C7H6INO3 B12360796 methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate

methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate

Cat. No.: B12360796
M. Wt: 279.03 g/mol
InChI Key: BLKPUANYHGLQCP-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate is a chemical compound with the molecular formula C7H6INO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an iodine atom, a carboxylate group, and a keto group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate typically involves the iodination of a pyridine derivative. One common method includes the reaction of 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate
  • Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate
  • Methyl 5-fluoro-2-oxo-3H-pyridine-3-carboxylate

Uniqueness

Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, providing access to a broader range of derivatives .

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate

InChI

InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3

InChI Key

BLKPUANYHGLQCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=C(C=NC1=O)I

Origin of Product

United States

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